molecular formula C12H15FN2 B13287746 2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile

2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile

Cat. No.: B13287746
M. Wt: 206.26 g/mol
InChI Key: BBKVVEBHSKKPLG-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2 It is a derivative of benzonitrile, featuring a fluorine atom and an amino group substituted with a 3-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile typically involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with 3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted benzylamines .

Scientific Research Applications

2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The amino group can participate in various biochemical pathways, influencing enzyme activity and receptor binding. These interactions can modulate cellular processes and lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluorobenzonitrile: This compound shares the fluorine and nitrile groups but has an amino group instead of the 3-methylbutyl chain.

    2-Fluoro-5-nitrobenzonitrile: Similar in structure but contains a nitro group instead of the amino group.

    2-Fluoro-5-methylbenzonitrile: Features a methyl group instead of the 3-methylbutyl chain.

Uniqueness

2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-fluoro-5-(3-methylbutylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-9(2)5-6-15-11-3-4-12(13)10(7-11)8-14/h3-4,7,9,15H,5-6H2,1-2H3

InChI Key

BBKVVEBHSKKPLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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